molecular formula C14H17NO2 B2498949 2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid CAS No. 945303-30-0

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid

Cat. No.: B2498949
CAS No.: 945303-30-0
M. Wt: 231.295
InChI Key: IJASSAIFPDXMLM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2,2,4,7-tetramethyl-1,2-dihydroquinoline-8-carboxylic acid is named according to IUPAC rules as follows:

  • Parent structure : Quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring.
  • Substituents :
    • Four methyl groups at positions 2 (two groups), 4, and 7.
    • A carboxylic acid group at position 8.
    • Partial saturation of the pyridine ring between positions 1 and 2 (1,2-dihydro designation).

The systematic IUPAC name derives from numbering the quinoline system starting at the nitrogen atom (position 1). The 1,2-dihydro prefix indicates a single bond between positions 1 (nitrogen) and 2, with two methyl groups attached to position 2. The remaining methyl groups occupy positions 4 and 7 on the benzene ring, while the carboxylic acid is at position 8 (Table 1).

Table 1: IUPAC Nomenclature Breakdown

Component Description
Parent structure Quinoline (C₉H₇N)
Substituents - 2,2,4,7-Tetramethyl groups
- 8-Carboxylic acid (-COOH)
Saturation 1,2-Dihydro (single bond between N1 and C2)

The structural representation (Figure 1) shows a bicyclic framework with methyl groups at positions 2 (two), 4, and 7, and a carboxylic acid at position 8. The 1,2-dihydro modification creates a partially saturated pyridine ring, with the nitrogen at position 1 bonded to a geminal dimethyl-substituted carbon (C2).

Properties

IUPAC Name

2,2,4,7-tetramethyl-1H-quinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-8-5-6-10-9(2)7-14(3,4)15-12(10)11(8)13(16)17/h5-7,15H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJASSAIFPDXMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(N2)(C)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves the condensation of 7-hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline with suitable reagents. One common method includes the reaction of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid . These reactions are often carried out in the presence of a catalytic amount of piperidine in ethanol, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of tetrahydroquinoline derivatives, including 2,2,4,7-tetramethyl-1,2-dihydroquinoline-8-carboxylic acid. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain tetrahydroquinoline analogues showed substantial inhibition in lung carcinoma (H460) and skin carcinoma (A-431) cells with IC50 values of 4.9 μM and 2.0 μM respectively .

Antibacterial Properties

The compound has also been explored for its antibacterial potential. Novel quinoline and naphthyridine derivatives have shown effectiveness against a range of bacterial strains. The structural features of tetrahydroquinolines contribute to their activity against gram-positive bacteria .

Neuroprotective Effects

There is emerging evidence suggesting that tetrahydroquinoline derivatives may possess neuroprotective properties. These compounds could potentially be used in the treatment of neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Polymer Additives

This compound has been investigated as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and improve mechanical properties due to its antioxidant characteristics .

Photostabilizers

The compound can serve as a photostabilizer in various materials exposed to UV radiation. By absorbing UV light and preventing degradation processes in polymers and coatings, it extends the lifespan of products used in outdoor applications .

Synthesis of Other Compounds

As a versatile chemical intermediate, this compound can be utilized in the synthesis of more complex organic molecules. Its structure allows for further functionalization leading to the development of new pharmacologically active compounds or advanced materials .

Summary Table of Applications

Application AreaSpecific UsesNotable Properties
Medicinal ChemistryAnticancer agentsEffective against lung and skin cancer cells
Antibacterial agentsActive against gram-positive bacteria
Neuroprotective agentsPotential treatment for neurodegenerative diseases
Materials SciencePolymer additivesEnhances thermal stability
PhotostabilizersProtects materials from UV degradation
Chemical IntermediateSynthesis of complex organic moleculesVersatile for further functionalization

Case Study 1: Anticancer Activity

A study published in MDPI explored the synthesis of tetrahydroquinoline derivatives with enhanced solubility and metabolic stability compared to traditional isoflavones. Among these derivatives, one compound demonstrated significant antiproliferative activity across multiple cancer cell lines .

Case Study 2: Antibacterial Efficacy

A patent described the synthesis of novel quinoline derivatives exhibiting antibacterial properties. The findings indicated that modifications at specific positions on the quinoline ring could enhance antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of 2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been predicted to inhibit gluconate 2-dehydrogenase, which plays a role in metabolic pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Biological Activity

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid (TMDHQ) is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes multiple methyl substitutions and a carboxylic acid functional group. This article explores its biological activities, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C₁₄H₁₇NO₂
  • CAS Number : 925192-36-5
  • Molecular Weight : 233.29 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TMDHQ. It has shown significant effectiveness against various pathogens, particularly multidrug-resistant strains. For instance:

  • Bacterial Inhibition : TMDHQ demonstrated activity against Staphylococcus aureus and Candida albicans, with in silico docking studies suggesting strong binding affinities to key bacterial proteins such as D-alanyl-D-alanine synthetase (Ddl) and NADPH-dependent D-xylose reductase .
  • Minimum Inhibitory Concentrations (MIC) : The MIC values for TMDHQ against S. epidermidis and C. albicans were reported as low as 30.6 μM and 15.6 μM respectively, indicating potent antimicrobial effects .

Antioxidant Properties

TMDHQ has been evaluated for its antioxidant capacity, which is crucial in mitigating oxidative stress-related diseases. Studies have indicated that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Research indicates that TMDHQ may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic potential in inflammatory diseases.

The biological activity of TMDHQ can be attributed to several mechanisms:

  • Target Interaction : TMDHQ interacts with specific enzymes and proteins involved in microbial resistance and inflammation.
  • Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Gene Expression Modulation : TMDHQ may influence the expression of genes related to inflammation and oxidative stress response.

Study 1: Antimicrobial Efficacy

A study conducted by Borthwick et al. utilized molecular docking techniques to evaluate the binding affinity of TMDHQ against various bacterial targets. The results indicated that TMDHQ had a high affinity for Ddl and NADPH-dependent D-xylose reductase, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Antioxidant Activity Assessment

In a comparative study on antioxidant activities among several quinoline derivatives, TMDHQ was found to exhibit superior radical scavenging abilities compared to its analogs. This study utilized various assays such as DPPH and ABTS to quantify antioxidant capacity.

Data Table: Biological Activities of TMDHQ

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialS. aureus, C. albicansMIC values of 30.6 μM (bacteria), 15.6 μM (fungi)
AntioxidantHuman cellsSignificant reduction in oxidative stress markers
Anti-inflammatoryMacrophage cellsReduced cytokine production

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid?

  • Methodology :

  • Cyclization of precursors : Utilize polyphosphoric acid (PPA) for cyclization of amino acid derivatives or substituted quinoline precursors, followed by hydrolysis to introduce the carboxylic acid group .
  • Catalytic hydrogenation : Reduce nitro or carbonyl intermediates using hydrogen gas and transition metal catalysts (e.g., Pd/C) under controlled pressure to achieve regioselective methylation .
  • Alumina-catalyzed reactions : Employ sodium-free alumina with methanol at elevated temperatures (220–420°C) to facilitate reductive methylation and cyclization of tetralone precursors, as demonstrated in related tetrahydroquinoline syntheses .

Q. How is the structure of this compound characterized using spectroscopic methods?

  • Techniques :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm methyl group positions and dihydroquinoline ring saturation. For example, 1H^1H NMR signals at δ 1.2–1.5 ppm indicate methyl groups, while δ 6.5–7.5 ppm corresponds to aromatic protons .
  • Mass spectrometry : Confirm molecular weight (e.g., 245.20 g/mol for analogs) and fragmentation patterns using high-resolution mass spectrometry (HRMS) .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding interactions involving the carboxylic acid group .

Advanced Research Questions

Q. How do variations in catalyst acidity and temperature affect the synthesis yield and product distribution?

  • Key Findings :

  • Catalyst acidity : Sodium-containing alumina catalysts favor reduction reactions (e.g., converting tetralones to dihydroquinolines at 220°C), while sodium-free alumina promotes methylation at higher temperatures (275–420°C) .
  • Temperature : At 375–420°C, sodium-free alumina facilitates dehydrogenation, yielding fully aromatic naphthalene derivatives (e.g., 1,2,4,7-tetramethylnaphthalene in 76–89% yield) instead of dihydroquinolines .
    • Methodological Note : Optimize catalyst pre-treatment (e.g., acid washing) and reaction time to minimize side reactions like over-methylation or ring oxidation .

Q. What are the challenges in optimizing reaction conditions for introducing multiple methyl groups in the tetrahydroquinoline framework?

  • Challenges :

  • Steric hindrance : Crowded methyl groups at positions 2, 4, and 7 reduce reactivity toward further functionalization, necessitating high-pressure or high-temperature conditions .
  • Regioselectivity : Competing methylation pathways may lead to isomers (e.g., 2,2,4-trimethyl vs. 2,4,7-trimethyl derivatives). Use directing groups (e.g., nitro or halogens) to control substitution patterns .
    • Solutions :
  • Stepwise synthesis : Introduce methyl groups sequentially using protective strategies for the carboxylic acid moiety to prevent undesired side reactions .
  • Computational modeling : Predict thermodynamic stability of intermediates using DFT calculations to guide reaction optimization .

Data Comparison

Synthetic Method Key Conditions Yield Key Reference
PPA-catalyzed cyclizationPolyphosphoric acid, 120°C, 6 hrs65–75%
Alumina/methanol systemSodium-free alumina, 375°C, 2 hrs76–89%
Catalytic hydrogenationPd/C, H₂ (3 atm), 80°C, 12 hrs70–85%

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